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2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide
Overview
Description
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a chloropyridinyl group connected by an acetamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide typically involves the reaction of 4-chlorophenol with 2-chloro-3-pyridinecarboxylic acid, followed by the formation of an amide bond. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product. The optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Anticoagulant Properties
Recent studies have demonstrated that derivatives of 2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide exhibit significant anticoagulant effects. For instance, a series of synthesized compounds based on this structure showed promising results in clot lysis assays when compared to standard anticoagulants like streptokinase and heparin.
Key Findings:
- In Vitro Clot Lysis: Compounds derived from the parent structure exhibited varying degrees of clot lysis activity, with some showing up to 41% efficacy compared to streptokinase's 38% .
- In Vivo Studies: In rat models, these compounds significantly prolonged clotting times, indicating their potential as effective anticoagulants .
Table 1: Clot Lysis Activity of Synthesized Compounds
Compound | Clot Lysis Activity (%) | Clotting Time (s) |
---|---|---|
3i | 41 | 130 |
SK | 38 | 110 |
3c | 11 | Not specified |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Key Findings:
- COX Enzyme Inhibition: Several derivatives demonstrated potent inhibition of COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- In Vivo Efficacy: In animal models, these compounds showed significant reduction in inflammation markers, suggesting their potential use in treating inflammatory diseases .
Table 2: COX Inhibition Potency of Derivatives
Compound | COX-1 IC50 (μmol) | COX-2 IC50 (μmol) |
---|---|---|
3a | Not reported | 0.04 ± 0.01 |
4b | Not reported | 0.04 ± 0.02 |
Quorum Sensing Inhibition
Another area of interest is the compound's ability to act as a quorum sensing inhibitor. Quorum sensing is a mechanism used by bacteria to regulate gene expression in response to population density.
Key Findings:
- Certain derivatives have been synthesized and evaluated for their ability to inhibit quorum sensing in Chromobacterium violaceum, indicating potential applications in combating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the chlorophenoxy and pyridinyl groups have shown varying impacts on biological activity.
Key Insights:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide: shares structural similarities with other chlorophenoxy and chloropyridinyl derivatives.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have been studied for their potent activities against fibroblast growth factor receptors (FGFRs) and their potential as cancer therapeutics.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-3-5-10(6-4-9)19-8-12(18)17-13-11(15)2-1-7-16-13/h1-7H,8H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWBHPYDTQIKJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)COC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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